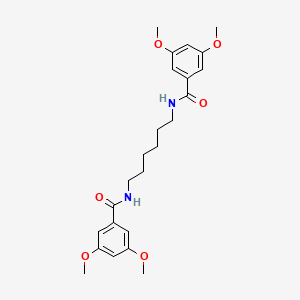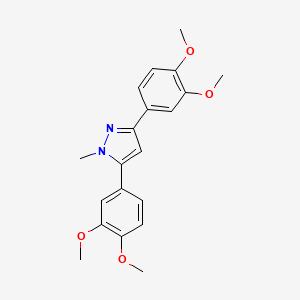![molecular formula C14H13N5O3S B10936268 Methyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10936268.png)
Methyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4,5-DIMETHYL-2-[([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent and efficient synthesis. The use of continuous flow reactors can also be considered to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-[([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are often mild to moderate, ensuring the stability of the compound while achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-[([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-[([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s heterocyclic structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares the triazolo[1,5-a]pyrimidine core but lacks the thiophene and ester functionalities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Quinazolin-4(3H)-one derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
METHYL 4,5-DIMETHYL-2-[([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its combination of the triazolo[1,5-a]pyrimidine core with the thiophene and ester functionalities. This unique structure enhances its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C14H13N5O3S |
|---|---|
Molecular Weight |
331.35 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H13N5O3S/c1-7-8(2)23-12(9(7)13(21)22-3)17-11(20)10-16-14-15-5-4-6-19(14)18-10/h4-6H,1-3H3,(H,17,20) |
InChI Key |
IMFOVGJJNSGSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN3C=CC=NC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5-dimethylthiophen-2-yl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936196.png)


![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10936209.png)
![6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936211.png)
![[3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10936217.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10936238.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936239.png)
![N-({1,3,3-trimethyl-5-[(phenylsulfonyl)amino]cyclohexyl}methyl)benzenesulfonamide](/img/structure/B10936254.png)
![2-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10936271.png)
![N-(4-bromo-1-propyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936276.png)
![1-benzyl-6-cyclopropyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936280.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10936289.png)
